molecular formula C19H16N2O5S2 B4295341 METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B4295341
M. Wt: 416.5 g/mol
InChI Key: DWZMXDXGGCCWBO-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a benzothiophene derivative, followed by acetylation and thiolation reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the benzylthio group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(acetylamino)-2-thiophenecarboxylate
  • Methyl 3-(acetylamino)-4-(methylthio)-6-nitro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-(acetylamino)-4-(benzylthio)-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of the benzylthio group, which can impart specific chemical and biological properties

Properties

IUPAC Name

methyl 3-acetamido-4-benzylsulfanyl-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-11(22)20-17-16-14(27-10-12-6-4-3-5-7-12)8-13(21(24)25)9-15(16)28-18(17)19(23)26-2/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMXDXGGCCWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=C1C(=CC(=C2)[N+](=O)[O-])SCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 4-(BENZYLSULFANYL)-3-ACETAMIDO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

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